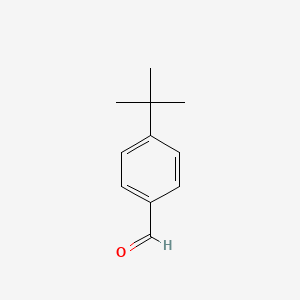

4-tert-Butylbenzaldehyde

Cat. No. B1265539

Key on ui cas rn:

939-97-9

M. Wt: 162.23 g/mol

InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04853489

Procedure details

17 g of hexamethylenetetramine, 9 ml of water, 6 ml of ethanol and 21.5 g of 95% p-tert-butylbenzyl chloride are added to a three-necked flask provided with a thermometer, magnetic stirrer and reflux condenser. The mixture is now warmed slowly to 45° C. while stirring. At this temperature the mixture is initially slurry-like and thereafter thinly liquid. An exothermic reaction occurs. The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away. Thereupon the mixture is stirred with renewed warming at 45° C. for 30 minutes. The reflux condenser is now replaced by a distillation bridge and 5 ml of ethanol are distilled off from the mixture under a slight vacuum (70 Torr). Thereupon, the distillation bridge is removed and a water separator is attached, thus enabling the separated water to flow back into the reaction vessel. The water separator is filled with about 60 ml of water and 10 ml of toluene and the mixture is treated with 60 ml of water. The mixture is heated to 140° C. At the beginning of the steam distillation the pH-value is adjusted to 4.5-5 by means of 60% sulphuric acid. The liquid in the water separator is renewed several times. The organic phases are separated from the distillates and the aqueous fractions are extracted with ether. The ether extracts and organic phases are in each case combined and washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution and finally again with water and then concentrated. There are thus obtained a total of 14.7 g of crude product which are fractionated at 17 Torr over a 5 cm Widmer column and give 11.8 g (60%) of p-tert-butylbenzaldehyde with a purity of 92% (NMR/GC).

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

C1N2CN3CN(C2)CN1C3.[OH2:11].[C:12]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1)([CH3:15])([CH3:14])[CH3:13]>C(O)C>[C:12]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:11])=[CH:18][CH:17]=1)([CH3:15])([CH3:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17 g

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

21.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(CCl)C=C1

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a thermometer, magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Thereupon the mixture is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with renewed warming at 45° C. for 30 minutes

|

|

Duration

|

30 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled off from the mixture under a slight vacuum (70 Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereupon, the distillation bridge is removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The water separator is filled with about 60 ml of water and 10 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture is treated with 60 ml of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated to 140° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

At the beginning of the steam distillation the pH-value

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phases are separated from the distillates

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous fractions are extracted with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

finally again with water and then concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

There are thus obtained a total of 14.7 g of crude product which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=CC=C(C=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.8 g | |

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |